Azido-PEG2-acid
Description
Significance of Poly(ethylene glycol) Linkers in Advanced Chemical Systems
Poly(ethylene glycol) (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their widespread use in advanced chemical systems stems from a unique combination of properties. PEG is well-known for its high water solubility, biocompatibility, and low immunogenicity, making it an ideal component for in vivo applications. chempep.comthermofisher.com The flexibility of the PEG chain also provides conformational freedom to the molecules it connects. chempep.com In the context of bioconjugation, PEG linkers, also known as PEG spacers, can enhance the pharmacokinetic properties of therapeutic molecules by increasing their size, which can reduce renal clearance and extend their circulation time in the body. broadpharm.comfcad.com Furthermore, the hydrophilic nature of PEG can help to solubilize hydrophobic molecules, improving their handling and efficacy in aqueous environments. broadpharm.combroadpharm.com These linkers can be synthesized with a precise number of repeating units, known as monodisperse PEG, which allows for the creation of highly defined and consistent conjugates. broadpharm.combiochempeg.com
Fundamental Role of Azide (B81097) Functionality in Bioorthogonal Chemistry
The azide group is a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The azide group's utility lies in its small size, metabolic stability, and the fact that it is virtually absent from biological systems, which prevents unwanted side reactions. wikipedia.org This makes it an ideal "chemical handle" for selectively modifying biomolecules. nih.gov
The most prominent reactions involving azides are "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comalfachemch.com These reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them suitable for modifying sensitive biological molecules. The Staudinger ligation is another important bioorthogonal reaction where an azide reacts with a phosphine (B1218219) to form a stable amide bond. nih.govacs.org These reactions have enabled researchers to label and visualize a wide array of biomolecules, including glycans, proteins, and lipids, in their natural environment. nih.govmdpi.com
Azido-PEG2-acid as a Versatile Heterobifunctional Reagent in Contemporary Research
This compound brings together the beneficial properties of both PEG and the azide group in a single, versatile molecule. broadpharm.com As a heterobifunctional reagent, it possesses two distinct reactive ends: an azide group and a carboxylic acid. conju-probe.com The azide group allows for conjugation to alkyne-containing molecules via click chemistry, while the carboxylic acid can be activated to react with primary amine groups, forming a stable amide bond. broadpharm.comchemicalbook.com This dual reactivity enables the sequential or orthogonal ligation of two different molecules.
The short, hydrophilic PEG2 spacer enhances the water solubility of the molecule and the resulting conjugates. broadpharm.combiochempeg.com This property is particularly valuable when working with hydrophobic drugs or biomolecules. The defined length of the PEG2 linker ensures the creation of homogenous products with consistent properties.
The applications of this compound are extensive and continue to expand. It is used in the development of antibody-drug conjugates (ADCs), where it acts as a linker to attach a cytotoxic drug to an antibody. biochempeg.com It is also employed in the functionalization of nanoparticles for targeted drug delivery and imaging, and in the creation of hydrogels for tissue engineering and 3D cell culture. alfachemch.comaxispharm.comnih.gov Furthermore, it serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to selectively degrade target proteins. medchemexpress.comalfachemch.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C7H13N3O4 | biochempeg.com |
| Molecular Weight | 203.19 g/mol | biochempeg.com |
| Appearance | Light yellow liquid | alfachemch.com |
| Solubility | Soluble in DMSO and aqueous media | broadpharm.commedkoo.com |
| Storage | -20°C for long-term storage | medkoo.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(2-azidoethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c8-10-9-2-4-14-6-5-13-3-1-7(11)12/h1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHDSRSXQAOLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1167575-20-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-carboxyethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167575-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312309-63-9 | |
| Record name | 3-[2-(2-Azidoethoxy)ethoxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312309-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Chemical Transformations of Azido Peg2 Acid
Established Synthetic Routes for Azido-PEG2-acid Derivatives
The synthesis of this compound involves the strategic introduction of both the azide (B81097) and carboxylic acid functionalities onto a PEG scaffold. Various established routes allow for the efficient production of this versatile linker.
The introduction of an azide moiety onto a polyethylene (B3416737) glycol (PEG) backbone is a critical step in the synthesis of azido-PEG derivatives. This functional group serves as a chemical handle for "click chemistry" reactions. mdpi.com
One of the most common and efficient methods involves a nucleophilic substitution reaction. This strategy typically starts with a linear, symmetrical PEG diol, which is selectively monotosylated to activate one of the terminal hydroxyl groups. mdpi.com The resulting monotosyl PEG derivative is then reacted with an azide source, most commonly sodium azide (NaN₃), to displace the tosylate leaving group and form the α-azide-ω-hydroxyl PEG. mdpi.comresearchgate.net This reaction is highly efficient, often achieving quantitative conversion. mdpi.com
Another approach involves the use of diazonium chemistry. In this method, a precursor with a terminal amine group is converted into a diazonium salt using reagents like sodium nitrite (B80452) in an acidic medium at low temperatures. This intermediate diazonium salt is then reacted with sodium azide to yield the azide-functionalized PEG scaffold. The azide group is known to be a key synthon for creating amines via reduction, further expanding the synthetic possibilities. researchgate.net
The terminal carboxylic acid of this compound provides a reactive site for conjugation to amine-containing molecules through the formation of stable amide bonds. broadpharm.combiochempeg.com The synthesis can be designed to incorporate this functional group in several ways.
A common route involves the hydrolysis of a terminal ester. For instance, synthesis can start from a t-butyl ester derivative of the PEG linker, such as Azido-PEG2-t-butyl ester. chemicalbook.com This protecting group can be removed under acidic conditions, for example, using hydrochloric acid in a solvent like 1,4-dioxane, to yield the final carboxylic acid product. chemicalbook.com
Alternatively, synthesis can begin with a precursor like α-allyl-ω-hydroxyl PEG, which is prepared through the ring-opening polymerization of ethylene (B1197577) oxide. nih.gov The hydroxyl end is then converted to an azide group. Subsequently, the allyl terminal is subjected to a radical addition reaction with a thiol-containing carboxylic acid, which adds the carboxyl functionality to the other end of the PEG chain. nih.gov In other strategies, the hydroxyl group of an α-azide-ω-hydroxyl PEG intermediate can be oxidized to a carboxylic acid.
The structural integrity and purity of synthesized this compound are confirmed using a suite of analytical techniques, primarily spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the structure.
¹H-NMR spectra validate the presence of key protons, including the characteristic signals of the PEG backbone's methylene (B1212753) groups (typically around δ 3.5–3.7 ppm) and the protons on the carbons adjacent to the azide and carboxylic acid moieties. mdpi.com
¹³C-NMR is employed to identify the carbon signals of the PEG backbone and, crucially, the carbon atom directly attached to the azide group, which appears at a characteristic chemical shift (around 50.6-51.2 ppm). researchgate.net
Mass Spectrometry (MS) is essential for confirming the molecular weight of the final product.
Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to detect the protonated molecule [M+H]⁺, providing an accurate mass that should match the theoretical molecular weight (203.20 g/mol ). chemicalbook.comnih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is also utilized, particularly for analyzing PEG derivatives, to confirm molecular weight and assess for any potential truncations in the PEG chain. nih.gov
High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound, often showing a purity of ≥95%. a2bchem.com
Table 1: Analytical Methods for Confirmation of this compound
| Analytical Method | Purpose | Key Findings / Characteristic Signals |
|---|---|---|
| ¹H-NMR | Structural Confirmation | Signals for PEG methylene groups (δ ~3.5-3.7 ppm) and protons adjacent to functional groups. mdpi.com |
| ¹³C-NMR | Structural Confirmation | Signal for carbon adjacent to azide group (C-N₃) at ~50.6-51.2 ppm. researchgate.net |
| ESI-MS | Molecular Weight Confirmation | Detection of protonated molecule [M+H]⁺ at m/z ~203.2. chemicalbook.com |
| MALDI-TOF MS | Molecular Weight & Purity | Confirms molecular weight and identifies any PEG chain truncations. |
| HPLC | Purity Assessment | Determines the purity of the final product, typically ≥95%. a2bchem.com |
Carboxylic Acid Functionalization Approaches for this compound
Chemical Reactivity and Reaction Mechanisms of this compound
The bifunctional nature of this compound dictates its chemical reactivity. The azide and carboxylic acid groups can undergo orthogonal reactions, allowing for stepwise conjugation. The terminal carboxylic acid can be activated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HATU to form a stable amide bond with primary amines. broadpharm.combiochempeg.com The azide group is primarily used for cycloaddition reactions.
The azide group of this compound is a key functional handle for "click chemistry," a class of reactions known for being rapid, specific, and high-yielding. frontiersin.orglabinsights.nl This allows for the efficient conjugation of this compound to molecules containing a complementary alkyne group, forming a stable triazole linkage. biochempeg.comalfachemch.com These reactions can be performed under mild conditions, often in aqueous environments, making them suitable for bioconjugation applications. researchgate.net
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction involving this compound. alfachemch.commedchemexpress.comlumiprobe.com In this reaction, the terminal azide of this compound reacts with a terminal alkyne-functionalized molecule in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. frontiersin.orgnih.gov This reaction is highly chemoselective and has found extensive use in various fields.
Research Applications:
Bioconjugation and Labeling: CuAAC is widely used to attach this compound to alkyne-modified biomolecules such as proteins, peptides, and nucleic acids for purification, detection, and tracking purposes. alfachemch.comlumiprobe.com
PROTAC Synthesis: this compound serves as a versatile PEG-based linker in the modular synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comabmole.commedchemexpress.com The CuAAC reaction provides an efficient method to connect an E3 ligase-binding ligand to a target protein-binding ligand. medchemexpress.commedchemexpress.com
Materials Science: In materials science, it is used as a building block for creating advanced materials like hydrogels and for functionalizing nanomaterials. frontiersin.orgalfachemch.comacs.org The CuAAC reaction can be used to crosslink polymers to form hydrogel networks with tunable properties. frontiersin.orgacs.org
Drug Delivery: The linker is utilized in developing drug conjugates, where the hydrophilic PEG spacer can improve the pharmacokinetic profile of therapeutic agents. alfachemch.com
Table 2: Examples of CuAAC Reactions with this compound
| Reactant 1 | Reactant 2 | Application | Resulting Linkage |
|---|---|---|---|
| This compound | Alkyne-modified protein | Protein Labeling | Stable triazole |
| This compound | Alkyne-functionalized E3 ligase ligand | PROTAC Synthesis medchemexpress.com | Stable triazole |
| This compound | Alkyne-terminated polymer | Hydrogel Formation frontiersin.org | Stable triazole |
| This compound | Alkyne-modified drug molecule | Drug Conjugate Development alfachemch.com | Stable triazole |
Azide-Alkyne Cycloaddition (Click Chemistry) with this compound
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizing this compound
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. nih.govprecisepeg.com This reaction involves the [3+2] cycloaddition between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a stable triazole linkage. biochempeg.commedchemexpress.comalfachemch.com
The azide group of this compound serves as a key functional handle for SPAAC reactions. medchemexpress.com This allows for its conjugation to biomolecules or surfaces that have been pre-functionalized with a strained alkyne. The reaction is highly efficient and selective, proceeding readily under physiological conditions. precisepeg.com The versatility of SPAAC makes this compound a valuable tool for applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can act as a linker to connect a target protein ligand with an E3 ubiquitin ligase recruiter. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com
Key features of SPAAC reactions involving this compound include:
Bioorthogonality: The reaction is highly specific and does not interfere with native biological functional groups. nih.govresearchgate.net
Catalyst-Free: Unlike the copper-catalyzed version (CuAAC), SPAAC does not require potentially toxic metal catalysts, making it suitable for live-cell applications. nih.govprecisepeg.com
Stability: The resulting triazole linkage is chemically stable under a wide range of conditions. biochempeg.comalfachemch.com
The kinetics of SPAAC can be influenced by factors such as the specific cyclooctyne used and the reaction conditions. nih.gov For instance, the pH of the solution can affect the reaction rates by altering the charge state of the reactants. nih.gov
Table 1: Examples of Reactants for SPAAC with this compound
| Reactant Class | Specific Example | Application |
|---|---|---|
| Cyclooctynes | Dibenzocyclooctyne (DBCO) | Click Chemistry, Bioconjugation |
| Bicyclononyne (BCN) | Click Chemistry, PROTAC synthesis |
Amide Bond Formation via Carboxylic Acid Activation of this compound
The carboxylic acid moiety of this compound provides a versatile handle for forming stable amide bonds with primary and secondary amines. broadpharm.combiochempeg.comaxispharm.com This reaction is fundamental in bioconjugation for linking this compound to proteins, peptides, and other amine-containing molecules. lumiprobe.comcreative-biolabs.com
To facilitate amide bond formation, the carboxylic acid must first be activated. This is typically achieved using carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to increase efficiency and reduce side reactions. broadpharm.comthermofisher.combroadpharm.com The activation of the carboxylic acid with EDC results in a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by an amine. thermofisher.com
Alternatively, the carboxylic acid can be converted to a more stable active ester, such as an NHS ester. biochempeg.combroadpharm.com This pre-activated form of the linker, Azido-PEG2-NHS ester, can then be directly reacted with amine-containing molecules to form the amide bond. biochempeg.combroadpharm.com Other activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also commonly employed. broadpharm.combiochempeg.com
The general mechanism for amide bond formation involves two key steps:
Activation of the Carboxylic Acid: The carboxyl group reacts with a coupling agent to form a more reactive species.
Nucleophilic Attack: A primary or secondary amine attacks the activated carboxyl group, forming the amide bond and releasing a byproduct. researchgate.net
Table 2: Common Reagents for Amide Bond Formation with this compound
| Reagent Type | Specific Example | Function |
|---|---|---|
| Carbodiimide Coupling Agent | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxylic acid for reaction with amines |
| Additive | NHS (N-hydroxysuccinimide) | Forms a more stable active ester intermediate |
| Coupling Reagent | HATU | Promotes amide bond formation |
Staudinger Ligation and Other Bioorthogonal Reactions involving this compound
The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond from the reaction of an azide with a specifically engineered triarylphosphine. thermofisher.comnih.govsigmaaldrich.com This reaction, a modification of the classic Staudinger reduction, has been instrumental in chemical biology for its high chemoselectivity. nih.govresearchgate.netsigmaaldrich.com
In the context of this compound, its azide group can react with a phosphine (B1218219) reagent that has an ortho-ester trap. sigmaaldrich.com The initial reaction forms an aza-ylide intermediate, which then undergoes intramolecular cyclization and rearrangement to yield a stable amide bond and a phosphine oxide byproduct. nih.govthermofisher.com A key advantage of the Staudinger ligation is that it proceeds under mild, aqueous conditions and is orthogonal to most biological functional groups. nih.govsigmaaldrich.com However, it is known to have slower kinetics compared to SPAAC. nih.govresearchgate.net
Beyond the Staudinger ligation, the azide group of this compound can also be reduced to a primary amine using appropriate reducing agents, effectively converting the heterobifunctional linker into a diamine-PEG linker. precisepeg.com This transformation expands the synthetic utility of the molecule, allowing for subsequent reactions that target amines.
The field of bioorthogonal chemistry is continually evolving, with the development of new reactions and reagents. nih.govacs.org While SPAAC and the Staudinger ligation are the most prominent bioorthogonal reactions involving azides, the fundamental reactivity of the azide group in this compound makes it a candidate for future bioorthogonal methodologies.
Table 3: Comparison of Bioorthogonal Reactions for this compound
| Reaction | Reactant Partner | Key Features |
|---|---|---|
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) | Fast kinetics, catalyst-free, stable triazole product |
| Staudinger Ligation | Engineered Triarylphosphine | Forms an amide bond, highly selective, slower kinetics |
Applications of Azido Peg2 Acid in Bioconjugation and Biomolecular Engineering
Protein and Peptide Bioconjugation Strategies with Azido-PEG2-acid
This compound provides a robust platform for the modification and engineering of proteins and peptides. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous environments, while the linker's distinct reactive ends permit controlled, stepwise conjugation. broadpharm.commedkoo.com
Site-Specific Protein Labeling utilizing the Azide (B81097) Moiety of this compound
Site-specific labeling is crucial for studying protein function without disrupting native activity. iris-biotech.deiris-biotech.de this compound facilitates this by serving as a heterobifunctional crosslinker. lumiprobe.com The process typically involves two key steps. First, the carboxylic acid of the linker is coupled to a primary amine on the protein, such as the ε-amino group of a lysine (B10760008) residue. broadpharm.comlumiprobe.com This reaction is mediated by carbodiimide (B86325) activators like EDC, often in conjunction with N-hydroxysuccinimide (NHS) to form a more stable intermediate. acs.org
Once the protein is functionalized with the azido-PEG2- linker, the terminal azide becomes available for a highly specific secondary reaction. mdpi.com This azide moiety acts as a chemical handle for bioorthogonal click chemistry. It can react with molecules containing an alkyne group to form a stable triazole linkage. broadpharm.com This allows for the attachment of various payloads, including:
Fluorophores: For tracking proteins in live cells or for use in fluorescence microscopy and flow cytometry.
Biotin tags: For protein purification and detection in assays like Western blotting and ELISA.
Other biomolecules: To study protein-protein or protein-nucleic acid interactions.
The two primary forms of click chemistry employed are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com SPAAC is particularly advantageous for use in living systems as it does not require a cytotoxic copper catalyst. medchemexpress.com Advanced enzymatic methods have also been developed, where engineered ligases can attach picolyl azide, a copper-chelating azide, to specific protein tags, enabling highly sensitive labeling. acs.org
| Component | Function | Common Reagents/Tags |
| Linker | Connects protein to the azide handle. | This compound |
| Protein Functional Group | Site of initial linker attachment. | Primary amines (e.g., Lysine, N-terminus) |
| Activation Chemistry | Facilitates amide bond formation. | EDC, HATU, NHS |
| Bioorthogonal Handle | Reactive group for secondary labeling. | Azide (-N3) |
| Label/Payload | Molecule to be attached to the protein. | Alkyne-modified fluorophores, biotin, drugs |
| Click Chemistry Reaction | Forms stable triazole linkage. | CuAAC (Copper-catalyzed), SPAAC (Strain-promoted) |
Peptide Conjugation and Chemical Modification with this compound
The chemical modification of peptides is essential for improving their therapeutic properties and for creating tools for biological research. genscript.com PEGylation, the attachment of polyethylene (B3416737) glycol chains, is a widely used strategy to enhance the stability, solubility, and circulation half-life of peptides while reducing their immunogenicity. cpcscientific.com this compound is an effective reagent for the site-specific PEGylation and further functionalization of peptides. cpcscientific.com
The carboxylic acid of this compound can be coupled to the N-terminal amine or the side-chain amine of a lysine residue within a peptide sequence using standard amide bond formation chemistry. lumiprobe.combroadpharm.com This introduces a short, hydrophilic PEG linker and a reactive azide handle. axispharm.com This modification offers several advantages:
Improved Pharmacokinetics: Even a short PEG linker can improve a peptide's solubility and stability. lumiprobe.comcpcscientific.com
Versatile Functionalization: The introduced azide group allows the peptide to be conjugated to a wide array of other molecules, such as targeting ligands, imaging agents, or other peptides, via click chemistry. broadpharm.comaxispharm.com
This strategy is a cornerstone of modern peptide chemistry, enabling the synthesis of complex peptide-based constructs for various applications in drug discovery and diagnostics. axispharm.com
| Modification Strategy | Description | Key Reagents | Application |
| N-terminal Conjugation | The carboxylic acid of the linker is coupled to the free alpha-amine at the peptide's N-terminus. | This compound, EDC/HATU | Introduction of a functional handle for further modification. |
| Side-Chain Conjugation | The linker is attached to the side chain of an amino acid, typically lysine. | This compound, EDC/HATU | Site-specific modification away from the peptide's active core. |
| Click Chemistry Addition | An alkyne-containing molecule is attached to the azide-functionalized peptide. | Azide-peptide conjugate, Alkyne-payload, Copper(I) or DBCO/BCN | Attaching imaging agents, drugs, or other functional moieties. |
Development of Protein-Polymer Conjugates through this compound Linkers
This compound serves as a critical bridge for the synthesis of advanced protein-polymer conjugates, which are used to create novel biomaterials like hydrogels and functionalized nanoparticles. alfachemch.commdpi.com Polyethylene glycol (PEG) is the most common polymer used for this purpose due to its biocompatibility and solubility. mdpi.com
The synthesis strategy involves first modifying a protein with this compound to introduce azide functional groups onto its surface. axispharm.com In parallel, a polymer is synthesized or functionalized to contain terminal alkyne groups. The azide-decorated protein and the alkyne-functionalized polymer are then combined under conditions that promote click chemistry, covalently linking the protein and polymer chains. mdpi.com This approach has been used to conjugate enzymes to polymers, creating giant amphiphilic structures. mdpi.com
A similar principle applies to the surface modification of nanoparticles. axispharm.com Gold nanoparticles, for instance, can be stabilized with a layer of azide-terminated PEG linkers. rsc.orgnih.gov These azide groups on the nanoparticle surface are then readily available for the bioorthogonal conjugation of proteins or other biomolecules, creating a versatile platform for applications in diagnostics and targeted delivery. rsc.orgnih.gov
Nucleic Acid Functionalization using this compound
The functionalization of nucleic acids is vital for applications in diagnostics, gene therapy, and nanotechnology. This compound provides a means to conjugate DNA and RNA to other molecules or surfaces. alfachemch.comaxispharm.com
The process typically begins with an amine-modified oligonucleotide. The primary amine on the nucleic acid can be reacted with the carboxylic acid group of this compound, which is often pre-activated as an NHS ester (Azido-PEG2-NHS ester) for higher efficiency. broadpharm.com This reaction forms a stable amide bond and tethers the azido-PEG2- linker to the oligonucleotide. broadpharm.com
The resulting azide-functionalized nucleic acid can then be used in click chemistry reactions. broadpharm.com This allows for the attachment of various labels or functional partners, such as:
Fluorescent dyes for imaging applications.
Proteins or peptides to study nucleic acid-protein interactions.
Solid supports or nanoparticles for the development of biosensors and diagnostic arrays. alfachemch.combroadpharm.com
Research has demonstrated the use of such linkers in the development of novel DNA enzymes that can catalyze click reactions, highlighting the utility of this chemistry in creating functional nucleic acid systems. broadpharm.com
Antibody Conjugation and Advanced Bioconjugate Synthesis mediated by this compound
This compound is a key component in the synthesis of sophisticated bioconjugates, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). broadpharm.commedchemexpress.comalfachemch.com
ADCs are a powerful class of anticancer therapeutics that combine the targeting specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. researchgate.net this compound often serves as the linker connecting these two components. medchemexpress.comlumiprobe.com In a common approach, the linker's carboxylic acid is first coupled to lysine residues on the antibody. lumiprobe.com Then, a cytotoxic payload that has been modified with an alkyne group is attached to the linker's azide via CuAAC or, more commonly for biological molecules, SPAAC. medchemexpress.comresearchgate.net This method allows for the creation of ADCs with a controlled drug-to-antibody ratio (DAR), which is a critical parameter for therapeutic efficacy. researchgate.net
PROTACs are another class of advanced bioconjugates designed to selectively degrade target proteins within a cell. alfachemch.commedchemexpress.com They consist of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com this compound and its derivatives are used as PEG-based linkers in the synthesis of PROTACs, where the azide and acid groups provide the necessary handles to connect the two different ligands. alfachemch.commedchemexpress.commedchemexpress.com
| Bioconjugate | Description | Role of this compound | Key Reaction Steps |
| Antibody-Drug Conjugate (ADC) | An antibody linked to a cytotoxic drug for targeted cancer therapy. researchgate.net | Acts as a stable, hydrophilic linker connecting the antibody to the drug payload. medchemexpress.comlumiprobe.com | 1. Amide coupling of the linker's acid to the antibody's amines. 2. Click chemistry (SPAAC/CuAAC) of the linker's azide to an alkyne-modified drug. medchemexpress.comresearchgate.net |
| Proteolysis Targeting Chimera (PROTAC) | A bifunctional molecule that induces the degradation of a target protein. medchemexpress.com | Serves as the flexible linker connecting the target protein ligand to the E3 ligase ligand. alfachemch.commedchemexpress.com | The azide and acid groups are used as orthogonal handles to synthesize the complete PROTAC molecule. medchemexpress.com |
Role of Azido Peg2 Acid in Targeted Drug Delivery Systems
Design and Synthesis of Drug Carriers using Azido-PEG2-acid
The effectiveness of a targeted therapy is highly dependent on the design of its carrier vehicle. This compound provides a foundational component for constructing such vehicles, offering a reactive handle for conjugation while the PEG linker enhances crucial properties like solubility and stability.
Nanoparticle Functionalization for Enhanced Drug Delivery via this compound
Nanoparticles are a cornerstone of modern drug delivery, and their surfaces must be precisely engineered to interact with biological systems in a controlled manner. This compound is instrumental in the surface functionalization of various nanoparticles, including gold nanoparticles (AuNPs), to create stable and targetable drug delivery platforms. rsc.org
The synthesis process often involves attaching the carboxylic acid end of this compound (or its activated ester form, such as an NHS ester) to amine groups present on the nanoparticle surface, or vice-versa. axispharm.combiochempeg.com This initial conjugation blankets the nanoparticle in a layer of PEG chains terminating in azide (B81097) groups. This PEG shield, or "PEGylation," serves multiple purposes: it increases the nanoparticle's solubility and stability in aqueous biological environments and helps to reduce non-specific protein adsorption, which can otherwise lead to rapid clearance from circulation by the immune system. biochempeg.com
The true versatility of this approach lies in the exposed azide terminals. These azide groups act as chemical handles for the subsequent attachment of a wide array of molecules through "click chemistry." axispharm.com Targeting ligands—such as peptides, antibodies, or small molecules that bind to receptors overexpressed on cancer cells—can be modified with a corresponding alkyne group. These alkyne-tagged ligands can then be "clicked" onto the azide-functionalized nanoparticle surface with high efficiency and specificity. axispharm.com This method allows for the creation of highly specific drug delivery vehicles designed to accumulate at the site of disease.
| Nanoparticle Type | Functionalization Strategy | Purpose of this compound | Desired Outcome |
| Gold Nanoparticles (AuNPs) | Top-down ligand exchange or bottom-up synthesis. rsc.org | Provides a stable, biocompatible PEG coating with a reactive azide handle for further conjugation. rsc.org | Enhanced stability in biological media and a platform for attaching targeting vectors via click chemistry. rsc.org |
| Polymeric Nanoparticles (e.g., PLGA) | Covalent attachment to polymer end-groups or surface amines. biochempeg.com | Introduces PEG for improved pharmacokinetics and an azide group for bioorthogonal ligand attachment. biochempeg.combiochempeg.com | Increased circulation time and targeted delivery of encapsulated drugs. |
| Iron Oxide Nanoparticles | Surface modification using catechol or phosphonate (B1237965) anchors containing the Azido-PEG moiety. d-nb.info | Enables precise quantification and conjugation of biomolecules on magnetic nanoparticles for theranostic applications. d-nb.info | Stable, targetable nanoparticles for combined imaging and therapy. |
This table illustrates common strategies for functionalizing nanoparticles using this compound and its derivatives.
Polymeric Micelles and Vesicles incorporating this compound
Polymeric micelles and vesicles (polymersomes) are self-assembled nanostructures formed from amphiphilic block copolymers in aqueous solutions. mdanderson.orgacs.org These structures possess a hydrophobic core capable of encapsulating poorly water-soluble drugs and a hydrophilic shell that interfaces with the biological environment. researchgate.net this compound is a key building block in creating functional, intelligent micelles and vesicles.
The synthesis of these carriers involves creating amphiphilic block copolymers where this compound constitutes part of the hydrophilic block. nih.gov For instance, a hydrophobic polymer chain like poly(lactic acid) (PLA) or poly(ε-caprolactone) (PCL) can be synthesized and then extended with a hydrophilic block containing the this compound moiety. nih.govrsc.org When placed in water, these block copolymers self-assemble; the hydrophobic blocks cluster together to form the core, while the hydrophilic Azido-PEG blocks form the outer corona. mdanderson.org
The result is a micelle or vesicle with a surface decorated with azide groups. mdanderson.org Similar to functionalized nanoparticles, these azide groups serve as docking points for attaching targeting ligands via click chemistry. sigmaaldrich.com This approach allows for the modular construction of drug carriers where the core can be loaded with a therapeutic agent and the surface can be tailored for specific cell targeting, enhancing drug delivery to the desired site. acs.orgnih.gov
Antibody-Drug Conjugates (ADCs) Development with this compound
Antibody-drug conjugates (ADCs) represent a powerful class of therapeutics that combine the high specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. biochempeg.com The linker that connects these two components is a critical determinant of the ADC's success. This compound is an exemplary heterobifunctional linker, possessing two different reactive groups that enable the precise connection of antibody to payload. biochempeg.combroadpharm.com
Targeted Delivery Mechanisms through Bioorthogonal Chemistry facilitated by this compound
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.net The azide group of this compound is a premier functional group for this purpose, making it a cornerstone of modern targeted delivery strategies. The two most prominent bioorthogonal reactions involving azides are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comresearchgate.net
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions. It forms a stable triazole linkage. While extremely effective, the potential toxicity of the copper catalyst can be a concern for in vivo applications. medchemexpress.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.commedchemexpress.com The ring strain of the cyclooctyne provides the driving force for the reaction with an azide, allowing the "click" reaction to proceed rapidly at physiological temperatures without any catalyst. researchgate.net
The use of this compound in conjunction with SPAAC has revolutionized the construction of targeted drug delivery systems. medchemexpress.com A drug carrier, such as a nanoparticle or an ADC, can be functionalized with this compound. Separately, a targeting molecule (e.g., an antibody fragment) can be equipped with a DBCO or BCN group. These two components can then be conjugated with high precision and efficiency under mild, physiological conditions. medchemexpress.com This modular approach allows for the creation of complex, multi-functional therapeutic agents and is a powerful tool for developing the next generation of targeted therapies.
Innovations in Proteolysis Targeting Chimeras Protacs Research with Azido Peg2 Acid
Azido-PEG2-acid as a Constituent PROTAC Linker
This compound, also known as N3-PEG2-COOH, is a bifunctional, monodisperse PEG linker frequently employed in the synthesis of PROTACs. abmole.combiochempeg.com Its structure consists of a two-unit polyethylene (B3416737) glycol spacer flanked by an azide (B81097) (-N3) group at one end and a carboxylic acid (-COOH) group at the other. biochempeg.combroadpharm.com This specific arrangement provides two key reactive handles for the sequential or convergent synthesis of a heterobifunctional PROTAC molecule.
The terminal carboxylic acid group allows for standard amide bond formation with primary or secondary amines present on a ligand for either the target protein or the E3 ligase. biochempeg.combroadpharm.com This reaction is typically facilitated by common peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). biochempeg.com
The azide group is a versatile functional group for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. medchemexpress.commedchemexpress.com The azide can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or in strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.commedchemexpress.com This enables the stable and efficient conjugation of the second ligand, completing the PROTAC structure. biochempeg.com
Strategies for E3 Ligase Recruitment in PROTACs utilizing this compound Derivatives
A key component of a PROTAC is its ability to recruit an E3 ubiquitin ligase to the target protein. jenkemusa.com The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor. lumiprobe.commedchemexpress.com this compound is utilized to create E3 ligase ligand-linker conjugates, which are prefabricated building blocks that can be readily attached to a target protein ligand. glpbio.commedchemexpress.com
For recruiting CRBN, derivatives of immunomodulatory drugs such as thalidomide, pomalidomide (B1683931), and lenalidomide (B1683929) are used. lumiprobe.comnih.gov By reacting the E3 ligase ligand with a linker precursor, researchers can synthesize conjugates like Pomalidomide-PEG2-azide. glpbio.com This molecule contains the pomalidomide warhead for CRBN binding and a PEG2 linker terminating in an azide group, which is then available for conjugation to an alkyne-modified target protein ligand via click chemistry.
Similarly, for VHL recruitment, ligands such as (S,R,S)-AHPC (a derivative of the VHL ligand VH032) are functionalized. lumiprobe.comsigmaaldrich.com The resulting conjugate, (S,R,S)-AHPC-PEG2-azide, provides a VHL-recruiting moiety attached to a PEG2-azide linker. medchemexpress.comsigmaaldrich.com This building block enables the synthesis of VHL-recruiting PROTACs through conjugation with a target ligand. sigmaaldrich.com The use of these pre-functionalized ligand-linker conjugates simplifies the synthesis of PROTAC libraries, allowing for rapid exploration of different target ligands while keeping the E3 ligase engagement module constant. sigmaaldrich.com
| E3 Ligase Target | Ligand-Linker Conjugate Example | Description | Source |
|---|---|---|---|
| Cereblon (CRBN) | Pomalidomide-PEG2-azide | A conjugate containing a Pomalidomide-based ligand for CRBN recruitment, connected to a PEG2 linker with a terminal azide group for click chemistry. | |
| Cereblon (CRBN) | Thalidomide 4'-ether-PEG2-azide | A conjugate featuring the CRBN inhibitor Thalidomide linked via an ether to a PEG2-azide linker. medchemexpress.com | medchemexpress.com |
| von Hippel-Lindau (VHL) | (S,R,S)-AHPC-PEG2-azide | A building block containing a VHL-recruiting ligand ((S,R,S)-AHPC) attached to a PEGylated crosslinker with a terminal azide for conjugation. sigmaaldrich.com | sigmaaldrich.com |
| von Hippel-Lindau (VHL) | Azido-PEG2-VHL | A multikinase degrader component that incorporates a VHL ligand and an Azido-PEG2 linker for use in PROTAC synthesis. medchemexpress.com | medchemexpress.com |
Impact of this compound-based Linkers on Protein Degradation Approaches
The linker in a PROTAC is not merely a passive spacer but plays a crucial role in the efficacy of protein degradation. medchemexpress.com Its properties, including length, rigidity, and chemical composition, significantly affect the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. medchemexpress.com
The length of the linker is a critical parameter. A linker that is too short can introduce steric hindrance, preventing the productive formation of the ternary complex and thus reducing degradation efficiency. Conversely, an overly long linker might lead to unproductive binding or increased flexibility that does not favor a stable ternary complex. The PEG2 length provided by this compound has been explored in various studies. For instance, in the development of BET (Bromodomain and Extra-Terminal) protein degraders, PROTACs with a PEG2 linker showed lower degradation activity for all BET proteins compared to those with slightly longer PEG3 linkers. acs.org This highlights the sensitivity of degradation efficiency to small changes in linker length.
In a structure-based design of PROTACs for soluble epoxide hydrolase (sEH), researchers synthesized a series of PROTACs with varying PEG linker lengths (PEG1 to PEG6). acs.org The two PROTACs incorporating a PEG2 linker were successfully co-crystallized with the target protein, confirming their binding modes. acs.org This demonstrates that the PEG2 length can be compatible with forming a stable interaction with the target, which is the first step towards ternary complex formation.
The choice of linker composition also influences the physicochemical properties of the PROTAC, such as solubility and cell permeability, which in turn impact its degradation capabilities in a cellular context. jenkemusa.com The hydrophilic nature of the PEG linker in this compound-based PROTACs generally improves water solubility. jenkemusa.com The strategic use of this compound and its derivatives allows researchers to systematically investigate the structure-activity relationship (SAR) of the linker, facilitating the optimization of PROTACs for potent and selective protein degradation. acs.orgacs.org
| Target Protein | Linker Component | Key Research Finding | Source |
|---|---|---|---|
| BET Proteins (Brd2, Brd3, Brd4) | Azide-(PEG)2 derivative of VHL ligand | PEG2-linked PROTACs demonstrated lower degradation activity across all BET proteins compared to those with PEG3 linkers, indicating linker length is critical for optimal degradation. acs.org | acs.org |
| Soluble Epoxide Hydrolase (sEH) | Pomalidomide-PEG2-azide derivative | PROTACs with a PEG2 linker were successfully co-crystallized with the human sEH-H domain, confirming the predicted binding mode and the linker's compatibility with target engagement. acs.org | acs.org |
| CDK6 | Pomalidomide-PEG1-C2-N3 | While not a PEG2, the closely related PEG1 linker was used to create a selective CDK6 degrader, showing that short PEG linkers can be effective for specific targets. medchemexpress.com | medchemexpress.com |
Surface Chemistry and Biomaterial Modification with Azido Peg2 Acid
Functionalization of Biomaterial Surfaces using Azido-PEG2-acid
The functionalization of biomaterial surfaces is critical for improving their biocompatibility and directing biological responses. This compound plays a key role in this process by enabling the covalent attachment of various biomolecules to a material's surface. The carboxylic acid end of the linker can be used to initially modify a surface that has available primary amine groups. Alternatively, the surface can be first modified to present alkyne groups, and then this compound can be attached via its azide (B81097) group.
This surface modification strategy is widely applicable to a range of biomaterials, including metals, polymers, and ceramics, which are often used in medical implants and devices. The introduction of the PEG spacer helps to reduce non-specific protein adsorption and minimize the foreign body response, a common issue with implanted materials. researchgate.net Once the surface is functionalized with either an azide or a carboxylic acid group, a second layer of molecules, such as peptides, proteins, or carbohydrates, can be attached to elicit specific cellular responses.
For instance, research has shown that surfaces modified with PEG can effectively reduce protein binding and cellular adhesion, thereby enhancing the biocompatibility of the material. researchgate.net The ability to introduce azide groups onto a surface using reagents like Azido-PEG2-NHS ester (an activated form of this compound) paves the way for subsequent conjugation of a wide array of biomolecules through click chemistry. This approach is instrumental in creating surfaces that can actively interact with the biological environment in a controlled and predictable manner.
Table 1: Research Findings on Biomaterial Surface Functionalization
| Biomaterial | Functionalization Strategy | Outcome | Reference |
| General Biomaterials | Covalent binding of polyethylene (B3416737) glycol (PEG) | Reduced protein-surface interaction | researchgate.net |
| Biosensors, microarrays, medical devices | Functionalization with azide groups using Azido-PEG2-NHS ester | Enables conjugation of diverse biomolecules via click chemistry | |
| Hydroxyapatite (HAp) and HAp-chitosan (HAp-CTS) granules | Surface modification with polyethylene glycol (PEG) | Enhanced biocompatibility by reducing non-specific protein binding and cellular adhesion | researchgate.net |
Development of Biosensors and Diagnostic Platforms incorporating this compound
The precise immobilization of biorecognition elements, such as antibodies, enzymes, or nucleic acids, is fundamental to the development of sensitive and specific biosensors and diagnostic platforms. This compound serves as a versatile linker for this purpose. The dual reactivity of the molecule allows for the controlled and oriented attachment of biomolecules to the sensor surface.
One common strategy involves activating the carboxylic acid group of this compound to react with amine groups on the surface of a transducer (e.g., a gold electrode or a silicon wafer). This leaves the azide group exposed for the subsequent attachment of an alkyne-modified biorecognition molecule via click chemistry. This method offers several advantages over traditional immobilization techniques, including high efficiency, specificity, and the ability to perform the reaction in aqueous conditions, which is crucial for preserving the activity of biological molecules.
Table 2: Applications of this compound in Biosensor and Diagnostic Platform Development
| Application | Role of this compound | Key Benefit | Reference |
| Biosensor and Bioassay Development | Functionalizes surfaces with reactive groups | Enables specific attachment of biomolecules | axispharm.com |
| Biosensors and Diagnostic Applications | Modifies nanoparticles and microarrays | Facilitates the creation of sensitive detection platforms | axispharm.com |
| General Biosensor Development | Creates sensitive detection surfaces | Enhances the performance of diagnostic tools |
Applications in Tissue Engineering Scaffolds through this compound Conjugation
In tissue engineering, scaffolds provide a temporary three-dimensional structure that supports cell growth and tissue formation. The surface properties of these scaffolds are crucial for cell attachment, proliferation, and differentiation. This compound is utilized to modify the surface of tissue engineering scaffolds to create a more favorable environment for cells.
The functionalization of scaffolds with this compound allows for the subsequent conjugation of bioactive molecules, such as growth factors or cell adhesion peptides (e.g., RGD sequences). researchgate.net The carboxylic acid end can be reacted with amine-rich scaffolds, or the azide group can be used to attach to alkyne-functionalized scaffolds. This modification enhances the biological performance of the scaffold, guiding the desired cellular responses and promoting tissue regeneration.
For example, hydrogels are a class of biomaterials widely used as tissue engineering scaffolds. By incorporating this compound or its derivatives into the hydrogel network, it becomes possible to create a platform for the controlled immobilization and release of proteins and other bioactive agents. nih.gov This approach allows for the design of "smart" scaffolds that can interact with cells in a dynamic and controlled manner, mimicking the natural extracellular matrix. Research has demonstrated that the functionalization of scaffolds with azide groups facilitates the attachment of biomolecules, which is crucial for the development of advanced medical implants and tissue engineering constructs. researchgate.net
Table 3: Research Findings on this compound in Tissue Engineering
| Scaffold Type | Modification Strategy | Application | Outcome | Reference |
| PolyHIPE scaffolds | Surface functionalization with acrylic acid | 3D hepatocyte culture | Supported cell attachment | researchgate.net |
| Multi-arm PEG hydrogels | Crosslinking with di-azide functionalized PEG (PEG-2-Az) | Controlled incorporation and removal of proteins | Creation of biomimetic materials with well-defined cell-matrix interactions | nih.gov |
| General biomaterial scaffolds | Functionalization with azide groups | Bone tissue engineering | Enables precise control over surface functionalization with bioactive molecules | researchgate.net |
Advanced Research Applications of Azido Peg2 Acid
Chemical Labeling and Imaging Probes incorporating Azido-PEG2-acid
The unique bifunctional nature of this compound makes it a valuable component in the synthesis of custom chemical labeling reagents and advanced imaging probes. Researchers can create probes where one functional group (the carboxylic acid) attaches to a reporter molecule (like a fluorophore), and the other (the azide) serves as a reactive handle for linking to a target biomolecule.
Derivatives of this compound are central to bioconjugation techniques used to create sophisticated biosensors and diagnostic tools. For instance, a compound like N-(Azido-PEG2)-N-Fluorescein-PEG4-acid incorporates a fluorescein (B123965) dye, a well-known green fluorescent label. This reagent can be used to fluorescently tag proteins, antibodies, or nanoparticles for real-time tracking in various imaging applications, including fluorescence microscopy and flow cytometry. The azide (B81097) group on such a probe allows for precise attachment to alkyne-modified targets within living cells or complex biological samples, a key technique in bioorthogonal chemistry. This enables the specific labeling of biomolecules without interfering with native biological processes, offering unparalleled insights into cellular activities.
Table 1: Example of an Imaging Probe Incorporating an Azido-PEG2 Moiety
| Probe Derivative Name | Reporter Group | Excitation (λex) | Emission (λem) | Primary Application |
|---|
Fabrication of Biofunctional Materials using this compound Linkages
This compound serves as a critical molecular linker for the fabrication of biofunctional materials, where surfaces are modified to interact with biological systems in a specific manner. This is particularly relevant in the development of next-generation biosensors, medical devices, and platforms for tissue engineering.
The process typically involves first anchoring the this compound to a material's surface. The carboxylic acid end of the linker can be used to form a covalent bond with amine-functionalized surfaces. Once the surface is decorated with the linker's azide groups, it becomes ready for bio-functionalization via click chemistry. Biomolecules of interest—such as enzymes, antibodies, or nucleic acids that have been pre-modified with an alkyne group—can then be "clicked" onto the surface with high efficiency and specificity. alfachemch.com This method is used to functionalize the surfaces of microarrays and biosensors to enhance their specificity and functionality for applications like biomarker detection. Furthermore, this compound is used as a building block for creating advanced soft materials, such as hydrogels, for applications in nanotechnology and drug delivery. alfachemch.com
Table 2: Biofunctional Materials Fabricated with this compound Linkages
| Material Type | Example Substrate | Role of this compound | Potential Application |
|---|---|---|---|
| Biosensor Chip | Gold or Silica Surface | Covalently links capture proteins/antibodies to the sensor surface. | High-specificity biomarker detection. |
| Microarray | Glass Slide | Provides azide functionalization for immobilizing alkyne-modified DNA or proteins. | Diagnostics and high-throughput screening. |
| Functionalized Nanoparticles | Iron Oxide or Gold Nanoparticles | Modifies the nanoparticle surface for attaching targeting ligands. | Targeted drug delivery and medical imaging. |
Cross-linking Studies for Molecular Interaction Analysis with this compound
Understanding the complex network of molecular interactions within cells is fundamental to biology. This compound is a valuable reagent for designing cross-linkers used in techniques like cross-linking mass spectrometry (XL-MS) to study these interactions, particularly protein-protein interactions (PPIs). researchgate.net
In a typical XL-MS workflow, a cross-linker based on this compound can be synthesized. The carboxylic acid can be activated to react with primary amines (like the side chain of lysine) on a protein. This attaches the linker to the first protein. If this protein interacts with a partner that has been metabolically or chemically modified to contain an alkyne group, the azide end of the now-attached linker can react via click chemistry, forming a stable covalent bond between the two interacting proteins. broadpharm.com After the cross-linking reaction, the protein complex is isolated, digested into smaller peptides, and analyzed by mass spectrometry. The identification of the cross-linked peptides reveals the specific sites of interaction between the proteins, providing high-resolution data on the structure of the protein complex as it exists in its native environment. researchgate.net
Table 3: Generalized Workflow for Molecular Interaction Analysis using an this compound-based Cross-linker
| Step | Description | Role of this compound Derivative |
|---|---|---|
| 1. Probe Synthesis | An this compound derivative (e.g., an NHS ester) is prepared. biochempeg.com | Serves as the core bifunctional structure of the cross-linker. |
| 2. Conjugation to Bait Protein | The cross-linker's amine-reactive group (derived from the carboxylic acid) is reacted with a "bait" protein. broadpharm.com | The carboxylic acid provides the attachment point to the first protein. |
| 3. In Vitro/In Vivo Interaction | The bait protein is allowed to interact with its potential binding partners. One partner ("prey") must contain an alkyne group. | The PEG spacer provides flexibility, while the azide group is poised for reaction. |
| 4. Cross-linking Reaction | A click chemistry reaction (CuAAC or SPAAC) is triggered, covalently linking the bait and prey proteins. broadpharm.com | The azide group forms a stable triazole linkage with the alkyne on the prey protein. broadpharm.com |
Integration in Polymeric Materials and Coatings
This compound is a key component in modern polymer chemistry for creating advanced functional polymers and surface coatings. biochempeg.comcd-bioparticles.net Its heterobifunctional nature allows it to be integrated into complex polymer architectures such as graft copolymers, bottlebrush polymers, and functional surface coatings. cd-bioparticles.netnih.gov
For example, in the synthesis of graft copolymers, a polymer backbone can be prepared with side chains that have a reactive group capable of coupling with the carboxylic acid of this compound. This results in a polymer backbone decorated with pending azide groups. These azide groups can then be used in subsequent click chemistry reactions to attach other polymers or functional molecules, creating a densely functionalized graft or bottlebrush structure. nih.gov This approach offers precise control over the final material's properties. nih.gov Similarly, this compound and its derivatives can be used to prepare functional coatings. biochempeg.com Surfaces can be treated to react with the linker's carboxylic acid, creating an azide-functionalized surface. This "activated" surface can then be used to graft polymers from the surface or to attach a layer of specific biomolecules, altering the surface's properties for applications in biomedicine or materials science. cd-bioparticles.net
Table 4: Integration of this compound in Polymeric Structures
| Polymer Architecture | Synthesis Strategy | Role of this compound |
|---|---|---|
| Graft Copolymers | A polymer backbone is functionalized with this compound, followed by "grafting-to" alkyne-terminated side chains via click chemistry. | Acts as the linker connecting the side chains to the main polymer backbone. nih.gov |
| Polymer Brushes on Surfaces | A surface is functionalized with this compound, and alkyne-containing monomers are then polymerized from the surface via click-based ligation. | Serves as the surface anchor providing the azide initiation point for polymer growth. |
| Dendrimers & Branched Polymers | Used as a building block in the stepwise synthesis of branched polymers where orthogonal chemistries (amide coupling and click reactions) are needed. acs.org | Provides a branch point by allowing attachment via its two distinct functional ends. |
Future Perspectives and Emerging Research Directions for Azido Peg2 Acid
Advancements in Bioorthogonal Chemistry Methodologies involving Azido-PEG2-acid
Bioorthogonal chemistry, which involves chemical reactions that can proceed in living systems without interfering with native biochemical processes, is a primary area of application for azido-containing compounds. nih.govnih.gov The azide (B81097) group of this compound is a key chemical reporter for these reactions. nih.gov Future advancements are expected to refine and expand upon existing azide-based ligation strategies.
The evolution of azide-based bioorthogonal chemistry has progressed from the Staudinger ligation to the more efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov While the Staudinger ligation was groundbreaking, it suffered from slow reaction kinetics. nih.gov CuAAC dramatically accelerated the reaction rate but the toxicity of the copper catalyst limited its application in living cells. mdpi.com SPAAC was developed to circumvent this copper toxicity issue by using strained cyclooctynes that react spontaneously with azides, making it highly suitable for live-cell labeling. nih.govmedchemexpress.com
The incorporation of the PEG spacer in this compound offers a distinct advantage by increasing the hydrophilicity and solubility of the molecules it is conjugated to in aqueous environments, which is crucial for biological applications. broadpharm.combiochempeg.com Ongoing research focuses on further optimizing these reactions by developing novel catalysts and more reactive, yet stable, reaction partners to enhance kinetics and biocompatibility. researchgate.net For instance, new classes of cycloalkynes with fine-tuned strain and heteroatom substitutions are being designed to improve reactivity and stability for SPAAC reactions. escholarship.org this compound is an ideal partner for these next-generation alkynes, facilitating the assembly of probes for selectively visualizing intracellular structures like proteins, glycans, and nucleic acids with high specificity. nih.govnih.gov
| Methodology | Description | Role/Advantage of this compound | Reference |
|---|---|---|---|
| Staudinger Ligation | Reaction between an azide and a phosphine (B1218219) to form an aza-ylide, which is then hydrolyzed to a primary amine and a phosphine oxide. | Provides the necessary azide functional group for the ligation. | nih.govnih.gov |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A "click chemistry" reaction that joins an azide and a terminal alkyne to form a stable triazole ring, catalyzed by copper(I). | Acts as the azide component. The PEG spacer enhances the aqueous solubility of reactants and conjugates. | nih.govmdpi.comfrontiersin.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction between an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN). The ring strain accelerates the reaction without a catalyst. | Serves as the azide partner for the highly reactive strained alkyne, enabling biocompatible conjugation in living systems. | nih.govmdpi.commedchemexpress.com |
Development of Novel Conjugation Strategies and Multifunctional Constructs
The bifunctional structure of this compound, possessing both an azide and a carboxylic acid, is a cornerstone for developing advanced conjugation strategies. broadpharm.combiochempeg.com The carboxylic acid can be readily reacted with primary amines to form stable amide bonds, while the azide group is reserved for selective "click" chemistry. broadpharm.combiochempeg.com This orthogonality allows for the stepwise and controlled assembly of complex, multifunctional constructs.
Researchers are increasingly exploiting this dual reactivity to build novel molecular architectures. One significant area is the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com this compound can serve as a flexible PEG-based linker in PROTAC synthesis, connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase to induce selective protein degradation. medchemexpress.comtargetmol.com
Furthermore, this linker is instrumental in creating branched or multi-arm PEG constructs. unige.chgoogle.com These scaffolds can be designed to carry multiple copies of a biologically active group or a combination of different molecules, such as a diagnostic imaging agent and a therapeutic drug, on a single construct. google.com For example, modular strategies have been developed to synthesize branched peptide constructs for cancer immunotherapy, where this compound derivatives are used to attach targeting peptides to a central scaffold via CuAAC ligation. frontiersin.org These multifunctional systems enhance the avidity of targeting and can combine different functionalities, paving the way for next-generation theranostics. frontiersin.orggoogle.com
| Construct Type | Description | Role of this compound | Reference |
|---|---|---|---|
| PROTACs | Heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. | Acts as a flexible linker connecting the two active ligands. The azide and acid groups allow for modular synthesis. | medchemexpress.commedchemexpress.comtargetmol.com |
| Peptide-Drug Conjugates (PDCs) | Conjugates where a cytotoxic drug is linked to a targeting peptide, often via a linker. | Serves as the linker to attach drugs to peptides, with the PEG component improving solubility and pharmacokinetic properties. | nih.gov |
| Branched/Multifunctional Scaffolds | Constructs with a central core and multiple arms, each of which can be functionalized with different molecules (e.g., drugs, imaging agents, targeting ligands). | Used to attach functional moieties to the scaffold arms via click chemistry, enabling the creation of molecules with combined diagnostic and therapeutic capabilities. | frontiersin.orgunige.chgoogle.com |
| Functionalized Nanoparticles | Nanoparticles (e.g., gold nanoparticles) whose surfaces are modified with biomolecules for targeted delivery or sensing. | Used to create azide-functionalized surfaces on nanoparticles, which can then be conjugated with alkyne-modified biomolecules. | researchgate.net |
Expansion of this compound Applications into New Therapeutic and Diagnostic Modalities
The versatility of this compound as a linker and conjugation agent is driving its expansion into new and sophisticated therapeutic and diagnostic applications. Its ability to improve solubility and create well-defined bioconjugates is highly valuable in the development of next-generation targeted medicines and sensitive diagnostic tools.
In therapeutics, this compound is being explored in the development of advanced drug delivery systems. This includes its use in peptide-drug conjugates (PDCs), which are emerging as a powerful class of targeted therapies. nih.gov In PDCs, a potent drug is linked to a peptide that specifically targets receptors on diseased cells, such as cancer cells. nih.gov The PEG linker component of this compound can enhance the stability and solubility of the conjugate and extend its circulation half-life. Similarly, it is used to modify nanoparticles or other carrier molecules to attach targeting ligands or therapeutic agents, creating highly specific drug delivery vehicles that can enhance efficacy and reduce off-target toxicity.
In diagnostics, this compound is a key component in the fabrication of novel biosensors, microarrays, and imaging agents. For instance, research has shown the synthesis of highly stable, azide-terminal PEGylated gold nanoparticles. researchgate.net These functionalized nanoparticles can be conjugated with various biomolecules via click chemistry and serve as versatile platforms for medical diagnosis and biomarker detection. researchgate.net Another emerging application is in the creation of functional hydrogels. By incorporating this compound and its derivatives into the polymer network, hydrogels can be functionalized with proteins or other bioactive factors for applications in tissue engineering and controlled-release studies. nih.gov
| Application Area | Specific Modality | Function of this compound | Reference |
|---|---|---|---|
| Therapeutics | Targeted Drug Delivery | Links therapeutic agents to biotinylated carriers or targeting ligands for cell-specific delivery. | |
| Peptide-Drug Conjugates (PDCs) | Serves as a hydrophilic linker between the targeting peptide and the cytotoxic drug payload. | nih.gov | |
| Immunomodulatory Peptides | Used in the synthesis of modified peptides with improved stability and receptor affinity for cancer therapy. | nih.govaacrjournals.org | |
| Diagnostics | Cell Imaging | Enables the attachment of fluorescent tags to biomolecules for tracking cellular processes in vitro and in vivo. | nih.gov |
| Biosensors & Microarrays | Functionalizes surfaces with azide groups for the subsequent immobilization of capture probes (e.g., antibodies, nucleic acids) via click chemistry. | ||
| Functionalized Nanoparticles | Creates stable, azide-functionalized gold nanoparticles that can be used as platforms for diagnostic sensing. | researchgate.net | |
| Biotechnology | Bioactive Hydrogels | Acts as a crosslinker or functionalization agent to incorporate proteins and other molecules into hydrogel scaffolds. | nih.gov |
Compound Name Reference Table
| Compound Name |
|---|
| This compound |
| N-(Azido-PEG2)-N-Biotin-PEG3-acid |
| Azido-PEG2-NHS ester |
| Azido-SS-PEG2-acid |
| Azido-PEG2-C2-acid |
| Azido-PEG1-acid |
| Azido-PEG2-azide |
| Azido-PEG2-C6-Cl |
| endo-BCN-PEG2-acid |
| Fmoc-PEG2-acid |
| N-acetylmannosamine (ManNAz) |
| N-azidoacetylmannosamine |
| Dibenzocyclooctyne (DBCO) |
| Bicyclononyne (BCN) |
| N,N′-dicyclohexylcarbodiimide (DCC) |
| Copper(II) sulfate |
| Sodium ascorbate |
| Oleylamine |
| Pyrene |
| Tetramethylrhodamine ethyl ester (TMRE) |
| Antimycin A |
Q & A
Q. What are the primary chemical reactions facilitated by Azido-PEG2-acid in bioconjugation?
this compound enables two key reactions:
- Click Chemistry : The azide group reacts with alkynes (via copper-catalyzed azide-alkyne cycloaddition) or strain-promoted reagents (e.g., DBCO, BCN) to form stable triazole linkages.
- Amide Bond Formation : The terminal carboxylic acid reacts with primary amines in the presence of activators like EDC or HATU, forming stable amide bonds for biomolecule conjugation. These reactions are critical for protein labeling, surface functionalization, and nanoparticle modification .
Q. What are the recommended storage conditions for this compound to ensure stability?
Store at –20°C in a dry, inert environment. Avoid exposure to strong acids/bases, oxidizing agents (e.g., peroxides), or reducing agents, which can degrade the azide or PEG backbone. Use airtight containers to prevent moisture absorption, which may hydrolyze the carboxyl group .
Q. What personal protective equipment (PPE) is essential when handling this compound?
Use nitrile gloves , safety goggles , and a lab coat . Conduct experiments in a fume hood to minimize inhalation risks. Emergency eyewash stations and safety showers must be accessible. In case of skin contact, rinse immediately with water for 15 minutes .
Advanced Research Questions
Q. How can researchers optimize the conjugation efficiency of this compound with amine-containing biomolecules?
- pH Control : Maintain a reaction pH of 4.5–6.5 (using MES or phosphate buffers) to activate the carboxyl group without denaturing proteins.
- Stoichiometry : Use a 3:1 molar ratio of EDC/sulfo-NHS to this compound to prevent crosslinker-induced aggregation.
- Purification : Remove unreacted reagents via size-exclusion chromatography or dialysis to minimize side reactions. Monitor reaction progress using MALDI-TOF or fluorescence quenching assays .
Q. What analytical techniques confirm successful conjugation of this compound in complex biological systems?
- MALDI-TOF Mass Spectrometry : Detects mass shifts in conjugated proteins (e.g., +203.2 Da for this compound).
- FTIR Spectroscopy : Identifies triazole formation (peaks at ~2100 cm⁻¹ for azide disappearance and 1450 cm⁻¹ for triazole).
- Fluorescence Microscopy : Use DBCO-fluorophore probes for click chemistry validation in cellular systems .
Q. How should researchers address discrepancies in reported toxicological data for this compound?
- Cross-Reference GHS Data : Compare acute toxicity (oral LD₅₀ > 500 mg/kg) and irritation thresholds (skin: EC₅₀ > 2 mg/cm²) across safety sheets.
- In Vitro Validation : Conduct MTT assays on cell lines (e.g., HEK293) to assess batch-specific cytotoxicity.
- Control for PEG Length : Note that toxicity may vary with PEG chain length; ensure studies specify PEG2 derivatives .
Q. Under what experimental conditions does this compound pose risks of hazardous decomposition?
Avoid temperatures >60°C , which may degrade the PEG spacer. Incompatible with strong oxidizers (e.g., KMnO₄) or acidic/basic conditions (pH < 2 or >10), leading to azide decomposition into toxic hydrazoic acid (HN₃). Monitor reactions under nitrogen to prevent oxidative side products .
Q. What steps should be taken if this compound-mediated conjugations show unexpected byproducts?
- LC-MS Analysis : Identify byproducts (e.g., unreacted azide or hydrolyzed carboxylate).
- Azide Integrity Check : Use IR spectroscopy (2100 cm⁻¹ peak) or a colorimetric sodium ascorbate test.
- Stoichiometry Adjustment : Reduce EDC concentration to prevent over-activation of the carboxyl group, which can lead to protein crosslinking .
Q. How can researchers ensure reproducibility in this compound-based protocols across laboratories?
- Detailed SOPs : Specify molar ratios (e.g., 1:1.2 for azide:DBCO), reaction times (2–4 hr for click chemistry), and purification methods (e.g., SEC).
- Batch Characterization : Provide NMR (¹H, δ 3.6–3.8 ppm for PEG protons) and HPLC purity data (>95%).
- Interlab Validation : Share reference spectra and negative controls (e.g., azide-free reactions) to standardize outcomes .
Q. What considerations are critical when designing experiments using this compound in aqueous vs. organic solvents?
- Aqueous Systems : Leverage PEG2’s hydrophilicity for solubility in PBS or HEPES. Use copper(II) sulfate with sodium ascorbate for click chemistry.
- Organic Solvents : For hydrophobic substrates (e.g., lipid nanoparticles), employ DMF or DMSO with DBCO reagents. Ensure solvent compatibility with biomolecules (e.g., avoid DMSO for live-cell work).
- Kinetic Monitoring : Track reaction progress via UV-Vis (azide loss at 260 nm) or TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
